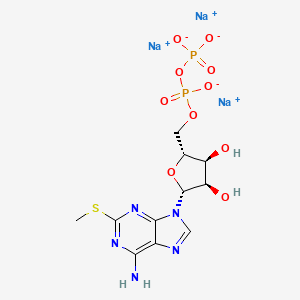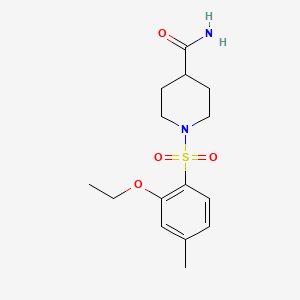
2-Mes-ADP
Overview
Description
2-Methylthio-adenosine-5′-diphosphate (2-Mes-ADP) is a selective agonist of the P2Y purinergic receptor. This compound is known for its role in enhancing locomotor recovery after acute spinal cord injury by altering the expression of genes related to neuronal apoptosis and remyelination . It is also used in various scientific research applications due to its ability to interact with specific receptors and pathways.
Biochemical Analysis
Biochemical Properties
2-Methylthioadenosine-5’-diphosphate plays a crucial role in biochemical reactions as a potent agonist of P2Y1, P2Y12, and P2Y13 receptors . It induces platelet aggregation and shape change, and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The interaction of 2-Methylthioadenosine-5’-diphosphate with these receptors is characterized by high affinity and specificity, with EC50 values of 19 nM for human P2Y13, 6.2 nM for mouse P2Y13, and 5 nM for human P2Y12 . These interactions are critical for the regulation of various cellular functions, including platelet aggregation and immune responses.
Cellular Effects
2-Methylthioadenosine-5’-diphosphate has profound effects on various cell types and cellular processes. It enhances motor recovery after acute spinal cord injury by promoting neuronal regeneration and axonal myelination . Additionally, it influences gene expression related to neuronal apoptosis, immune response, synaptic transmission, cell cycle, and angiogenesis . The compound also affects T cell activation by suppressing the release of cytokines such as IL-2, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, 2-Methylthioadenosine-5’-diphosphate exerts its effects through binding interactions with P2Y receptors, leading to the activation of downstream signaling pathways . It alters gene expression by modulating the Wnt signaling pathway, which is crucial for neuronal apoptosis and myelination . The compound also induces phosphorylation of key proteins involved in cellular signaling, thereby influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthioadenosine-5’-diphosphate change over time. The compound is relatively stable when stored frozen in aqueous solution at -20°C, with -80°C recommended for maintaining its original high quality . Over time, it promotes motor function recovery and neuronal regeneration in spinal cord injury models, with significant improvements observed at 2 and 6 weeks post-injury . The stability and degradation of 2-Methylthioadenosine-5’-diphosphate are critical for its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Methylthioadenosine-5’-diphosphate vary with different dosages in animal models. At lower doses, it effectively promotes motor recovery and neuronal regeneration without significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited . The dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-Methylthioadenosine-5’-diphosphate is involved in metabolic pathways related to purinergic signaling. It undergoes rapid dephosphorylation to its nucleoside metabolite, 2-methylthioadenosine, which acts as an agonist at adenosine receptors . This metabolic conversion is crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Methylthioadenosine-5’-diphosphate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its biological effects. The compound’s distribution is also affected by its stability and degradation in vivo .
Subcellular Localization
2-Methylthioadenosine-5’-diphosphate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its activity and function are influenced by this localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles. This subcellular distribution is critical for its role in cellular signaling and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-adenosine-5′-diphosphate involves the methylation of adenosine followed by phosphorylation. The methylation step typically uses methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride (POCl3) in a suitable solvent like pyridine .
Industrial Production Methods
Industrial production of 2-Methylthio-adenosine-5′-diphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-adenosine-5′-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Thiols or amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of 2-Methylthio-adenosine-5′-diphosphate.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the methylthio group is replaced by other functional groups.
Scientific Research Applications
2-Methylthio-adenosine-5′-diphosphate has several scientific research applications:
Chemistry: Used as a reagent in studying purinergic signaling pathways.
Biology: Investigated for its role in neuronal regeneration and apoptosis.
Medicine: Explored for its potential therapeutic effects in spinal cord injuries and other neurological conditions.
Industry: Utilized in the development of drugs targeting purinergic receptors
Mechanism of Action
2-Methylthio-adenosine-5′-diphosphate exerts its effects by binding to the P2Y purinergic receptors, specifically P2Y1 and P2Y12. Activation of these receptors leads to various cellular responses, including the inhibition of adenylyl cyclase activity and the activation of phospholipase C. These pathways result in changes in intracellular calcium levels and other downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): A naturally occurring nucleotide that also activates P2Y receptors but with lower specificity.
2-Methylthio-adenosine (2-Mes-Ado): A metabolite of 2-Methylthio-adenosine-5′-diphosphate with similar receptor activity but different pharmacokinetics.
Uniqueness
2-Methylthio-adenosine-5′-diphosphate is unique due to its high specificity for P2Y receptors and its potent effects on neuronal regeneration and apoptosis. Its ability to modulate specific signaling pathways makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGCIHMNWOBSU-MSQVLRTGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na3O10P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017431 | |
| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475193-31-8 | |
| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of 2-MeS-ADP and what are its downstream effects?
A1: this compound primarily targets the P2Y1 receptor, a G protein-coupled receptor found on platelets and other cell types [, , ]. Binding of this compound to the P2Y1 receptor activates phospholipase C, leading to the mobilization of intracellular calcium, activation of protein kinase C, and ultimately platelet shape change and aggregation [, , , , ].
Q2: How does this compound compare to ADP in terms of potency and selectivity for the P2Y1 receptor?
A2: this compound is a more potent agonist of the P2Y1 receptor compared to ADP [, ]. This increased potency is likely due to structural modifications in this compound, which enhance its binding affinity for the receptor [, ].
Q3: What is the role of this compound in studying platelet activation pathways?
A4: Due to its potency and selectivity, this compound is a valuable tool for investigating P2Y1 receptor-mediated signaling pathways in platelets and other cell types [, ]. It allows researchers to dissect the specific roles of P2Y1 activation in various cellular processes, including platelet aggregation, granule secretion, and intracellular signaling cascades [, ].
Q4: Can this compound be used to study the effects of P2Y1 receptor antagonists?
A5: Yes, this compound can be used to assess the efficacy and potency of P2Y1 receptor antagonists [, ]. By measuring the inhibition of this compound-induced platelet aggregation or other cellular responses, researchers can evaluate the ability of potential therapeutic agents to block P2Y1 receptor activation [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C11H18N5O10P2S and a molecular weight of 465.32 g/mol.
Q6: How do structural modifications of this compound affect its activity and potency?
A7: Studies exploring analogues of this compound have shown that modifications to the ribose moiety, phosphate groups, and the 2-position substituent can significantly impact its activity and potency []. For example, the addition of bulky groups or changes in stereochemistry can alter the binding affinity and agonist/antagonist profile of the compound [, ].
Q7: What is the stability of this compound under various conditions?
A8: this compound is relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions []. Formulation strategies to improve stability may involve adjusting pH, using stabilizing agents, or developing alternative delivery systems [].
Q8: What analytical methods are used to characterize and quantify this compound?
A9: Common analytical techniques for studying this compound include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural characterization, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)




![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604889.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)
